![molecular formula C18H15Cl2N3O2S B141422 Acetamide, N-(2-benzoyl-4-chlorophenyl)-2-(1H-imidazol-2-ylthio)-, monohydrochloride CAS No. 128433-25-0](/img/structure/B141422.png)
Acetamide, N-(2-benzoyl-4-chlorophenyl)-2-(1H-imidazol-2-ylthio)-, monohydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetamide, N-(2-benzoyl-4-chlorophenyl)-2-(1H-imidazol-2-ylthio)-, monohydrochloride, commonly known as BCI, is a chemical compound that has been widely used in scientific research. BCI is a potent inhibitor of protein kinase C (PKC), which plays a crucial role in various cellular processes such as cell proliferation, differentiation, and apoptosis.
Mécanisme D'action
BCI inhibits Acetamide, N-(2-benzoyl-4-chlorophenyl)-2-(1H-imidazol-2-ylthio)-, monohydrochloride by binding to the catalytic domain of the enzyme. Acetamide, N-(2-benzoyl-4-chlorophenyl)-2-(1H-imidazol-2-ylthio)-, monohydrochloride is activated by binding to diacylglycerol (DAG) and calcium ions. BCI competes with DAG for binding to the catalytic domain of Acetamide, N-(2-benzoyl-4-chlorophenyl)-2-(1H-imidazol-2-ylthio)-, monohydrochloride, thereby inhibiting its activity. BCI has been shown to be a selective inhibitor of Acetamide, N-(2-benzoyl-4-chlorophenyl)-2-(1H-imidazol-2-ylthio)-, monohydrochloride, with minimal effects on other kinases.
Biochemical and Physiological Effects
BCI has been shown to have various biochemical and physiological effects. In cancer cells, BCI has been shown to induce apoptosis and inhibit cell proliferation. In diabetic rats, BCI has been shown to improve insulin sensitivity and reduce blood glucose levels. In Alzheimer's disease models, BCI has been shown to reduce amyloid-beta accumulation and improve cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
BCI has several advantages for lab experiments. It is a potent and selective inhibitor of Acetamide, N-(2-benzoyl-4-chlorophenyl)-2-(1H-imidazol-2-ylthio)-, monohydrochloride, which makes it an ideal tool for studying the role of Acetamide, N-(2-benzoyl-4-chlorophenyl)-2-(1H-imidazol-2-ylthio)-, monohydrochloride in various cellular processes. BCI is also relatively easy to synthesize and has a high yield. However, BCI has some limitations. It has poor solubility in water, which can make it difficult to use in certain experiments. BCI can also have off-target effects on other kinases, which can complicate data interpretation.
Orientations Futures
For research on BCI include exploring its therapeutic potential in other diseases, developing more potent and selective Acetamide, N-(2-benzoyl-4-chlorophenyl)-2-(1H-imidazol-2-ylthio)-, monohydrochloride inhibitors, and improving its solubility and bioavailability.
Méthodes De Synthèse
The synthesis of BCI involves the reaction of 2-benzoyl-4-chloroaniline with 2-mercaptoimidazole in the presence of acetic anhydride and triethylamine. The resulting product is then treated with hydrochloric acid to obtain BCI monohydrochloride. The overall yield of this synthesis method is around 60%.
Applications De Recherche Scientifique
BCI has been extensively used in scientific research as a Acetamide, N-(2-benzoyl-4-chlorophenyl)-2-(1H-imidazol-2-ylthio)-, monohydrochloride inhibitor. Acetamide, N-(2-benzoyl-4-chlorophenyl)-2-(1H-imidazol-2-ylthio)-, monohydrochloride is a family of serine/threonine kinases that play a crucial role in signal transduction pathways. Acetamide, N-(2-benzoyl-4-chlorophenyl)-2-(1H-imidazol-2-ylthio)-, monohydrochloride is involved in the regulation of various cellular processes such as cell proliferation, differentiation, and apoptosis. The inhibition of Acetamide, N-(2-benzoyl-4-chlorophenyl)-2-(1H-imidazol-2-ylthio)-, monohydrochloride by BCI has been shown to have therapeutic potential in various diseases such as cancer, diabetes, and Alzheimer's disease.
Propriétés
Numéro CAS |
128433-25-0 |
---|---|
Nom du produit |
Acetamide, N-(2-benzoyl-4-chlorophenyl)-2-(1H-imidazol-2-ylthio)-, monohydrochloride |
Formule moléculaire |
C18H15Cl2N3O2S |
Poids moléculaire |
408.3 g/mol |
Nom IUPAC |
N-(2-benzoyl-4-chlorophenyl)-2-(1H-imidazol-2-ylsulfanyl)acetamide;hydrochloride |
InChI |
InChI=1S/C18H14ClN3O2S.ClH/c19-13-6-7-15(22-16(23)11-25-18-20-8-9-21-18)14(10-13)17(24)12-4-2-1-3-5-12;/h1-10H,11H2,(H,20,21)(H,22,23);1H |
Clé InChI |
RKTIAUHSSIPIDA-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Cl)NC(=O)CSC3=NC=CN3.Cl |
SMILES canonique |
C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Cl)NC(=O)CSC3=NC=CN3.Cl |
Autres numéros CAS |
128433-25-0 |
Synonymes |
N-(2-benzoyl-4-chloro-phenyl)-2-(1H-imidazol-2-ylsulfanyl)acetamide hy drochloride |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.